N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a tetrahydroisoquinoline moiety, and an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethoxyaniline, 4-methylbenzyl chloride, and tetrahydroisoquinoline derivatives. The synthesis process may involve:
N-alkylation: Reacting 2,4-dimethoxyaniline with an appropriate alkylating agent.
Acylation: Introducing the acetamide group through acylation reactions.
Coupling Reactions: Forming the final compound by coupling the intermediate products under specific conditions, such as using catalysts or specific solvents.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups or other reducible moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other acetamides, tetrahydroisoquinoline derivatives, and dimethoxyphenyl-containing molecules. Examples include:
- N-(2,4-dimethoxyphenyl)acetamide
- 1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives
- 4-methylphenylmethyl-substituted compounds
Uniqueness
N-(2,4-dimethoxyphenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-18-7-9-19(10-8-18)16-29-14-13-21-22(27(29)31)5-4-6-24(21)34-17-26(30)28-23-12-11-20(32-2)15-25(23)33-3/h4-12,15H,13-14,16-17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYPUYHWINBZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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